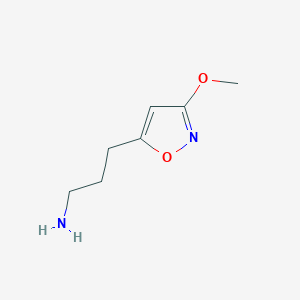
4-(Hydroxymethylidene)-2-methylisoquinoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a hydroxyl group, a methyl group, a keto group, and an aldehyde group attached to the isoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole cyclization can be employed, where the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of the isoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the keto group may produce a secondary alcohol.
Applications De Recherche Scientifique
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde
- 3-Hydroxy-2-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde
- 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroquinoline-4-carbaldehyde
Uniqueness
3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
61378-75-4 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-1-oxoisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-12-10(14)8-5-3-2-4-7(8)9(6-13)11(12)15/h2-6,15H,1H3 |
Clé InChI |
LZBKAXNKIQPIDA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C2=CC=CC=C2C1=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




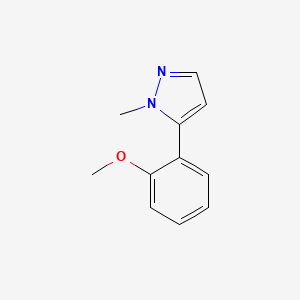
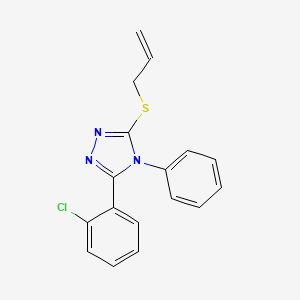


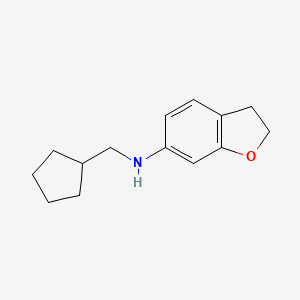
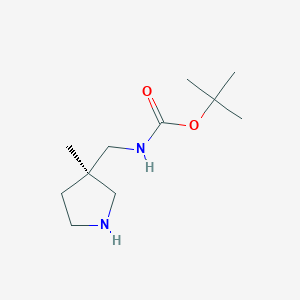
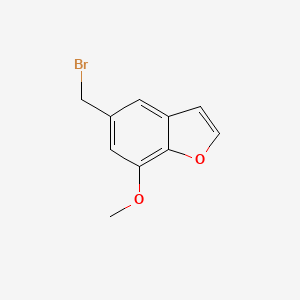
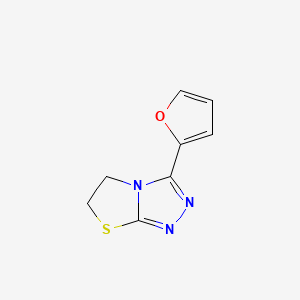
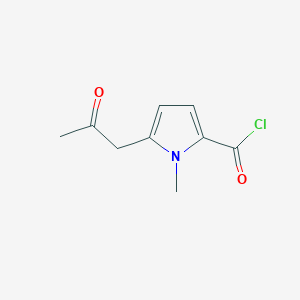
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
